molecular formula C14H15N3O4S B2934511 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid CAS No. 1105192-30-0

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid

Cat. No.: B2934511
CAS No.: 1105192-30-0
M. Wt: 321.35
InChI Key: JRLLJLRNCPUMAP-UHFFFAOYSA-N
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Description

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid is a thiazole-based derivative featuring a ureido linkage to a 4-methoxyphenyl group and a propanoic acid side chain. Its molecular formula is C₁₄H₁₄N₃O₄S, with a molecular weight of 332.34 g/mol. The compound’s structure combines a thiazole core (a five-membered aromatic ring containing nitrogen and sulfur) with a urea functional group (–NH–CO–NH–) attached to the 4-methoxyphenyl moiety.

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-21-11-5-2-9(3-6-11)15-13(20)17-14-16-10(8-22-14)4-7-12(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLLJLRNCPUMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 4-methoxyphenyl isocyanate with thioamide to form the thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Core Assembly via Thiazole Formation

The thiazole ring system is typically synthesized via Hantzsch thiazole synthesis. For related analogs:

  • Reagents : Thiourea derivatives and α-halo ketones under acidic conditions .

  • Conditions : Reactions often proceed in ethanol or dichloromethane at 0–25°C for 2–6 hours .

Example Protocol:

StepReactantsConditionsYieldSource
Thiazole cyclizationThiourea + α-bromo ketoneCH₂Cl₂, TfOH, 0°C, 2h65–78%

Comparative Reactivity:

PositionThiol UsedReaction Time (h)Yield
Pyridine C62-mercaptopyridine1872%
Pyridine C34-methoxythiophenol2468%

Propanoic Acid Functionalization

The propanoic acid side chain undergoes esterification or amidation:

  • Esterification : Catalyzed by dimethyl sulfate in methanol at 60°C (1h, >85% yield) .

  • Amidation : Uses EDCl/HOBt with amines in DMF (rt, 12h, 60–75% yield) .

Thiazole Ring Modifications

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of adjacent carbonyl and sulfanyl groups.

  • Oxidation : Thiazole-S can oxidize to sulfoxide/sulfone using m-CPBA (0°C → rt, 1h) .

Ureido Group Reactivity

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding primary amines .

  • Rearrangement : Thermal Curtius rearrangement possible at >150°C .

Catalytic and Solvent Effects

Reaction TypeOptimal CatalystSolventEfficiency
SNArK₂CO₃DMFHigh (70–80%)
EsterificationH₂SO₄MeOHModerate (60–75%)
AmidationEDCl/HOBtDMFHigh (75–85%)

Stability and Side Reactions

  • Thermal Degradation : Decomposition observed >200°C via TGA .

  • Hydrolytic Sensitivity : Propanoic acid ester groups hydrolyze rapidly in aqueous base (t₁/₂ = 2h at pH 10) .

Key Research Findings

  • Scaffold Flexibility : The thiazole-pyridine core allows modular substitutions, enabling tuning of electronic properties .

  • Acid Stability : The compound resists decarboxylation below pH 4, critical for gastrointestinal absorption .

Scientific Research Applications

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ureido group can form hydrogen bonds with active sites, enhancing binding affinity. These interactions can lead to the inhibition of kinase activity, which is crucial in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs from the provided evidence, focusing on structural features, molecular properties, and synthetic pathways.

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thiazole-4-yl propanoic acid 3-(4-Methoxyphenyl)ureido C₁₄H₁₄N₃O₄S 332.34 Ureido group for H-bonding; methoxy enhances lipophilicity
Compound Thiazolidin-4-yl propanoic acid Morpholinyl-pyrido-pyrimidinyl methylene C₂₃H₂₆N₄O₅S₂ 526.61 Fused pyrido-pyrimidine ring; thioxo group (C=S)
Compounds Thiazole-2-yl amino propanoic acid Acetyl, cinnamoyl, fluorophenyl acryloyl Varies (e.g., C₁₆H₁₅NO₃S) ~320–380 Acyl groups increase lipophilicity; amino linkage
Compound Thiazole-4-yl propanoic acid 4-Methoxyphenyl sulfonamide C₁₃H₁₄N₂O₅S₂ 342.39 Sulfonamide group (–SO₂–NH–); methoxy group

Key Observations:

Core Structure Variations: The target compound and share a thiazole-4-yl propanoic acid backbone, whereas features a thiazolidin (saturated thiazole) ring with a fused pyrido-pyrimidine system . compounds utilize a thiazole-2-yl amino linkage instead of ureido, reducing hydrogen-bonding capacity but enabling diverse acyl modifications (e.g., cinnamoyl) for tailored lipophilicity .

Functional Group Impact: Ureido vs. Sulfonamide: The target’s ureido group (–NH–CO–NH–) provides two hydrogen-bond donors, advantageous for targeting enzymes like kinases or proteases. Methoxy Group: Both the target and incorporate a 4-methoxyphenyl group, which enhances electron-donating effects and may influence π-π stacking in biological targets.

Synthetic Pathways :

  • The target compound’s urea linkage could be synthesized via carbodiimide-mediated coupling of 4-methoxyphenyl isocyanate with a thiazole-amine intermediate, analogous to the urea formation in ’s triazine derivatives .
  • employs condensation reactions with aromatic aldehydes to introduce acyl groups, a strategy that might be adaptable for modifying the target compound’s thiazole ring .

Physicochemical Properties :

  • The target’s molecular weight (332.34) is lower than ’s (526.61), suggesting better bioavailability. However, ’s sulfonamide group may improve solubility in aqueous buffers compared to the ureido group .
  • Acylated derivatives in (e.g., cinnamoyl) exhibit higher logP values, indicating greater membrane permeability than the target’s polar urea motif .

Biological Activity

3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid, a compound featuring a thiazole moiety and a methoxyphenyl group, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazole ring, a ureido group, and a propanoic acid moiety, which contribute to its biological activity.

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, heterocyclic urea compounds have been shown to possess antibacterial activity against various pathogens, including antibiotic-resistant strains . The potential for 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid to inhibit bacterial growth is hypothesized based on these findings.

Table 1: Antibacterial Activity of Related Compounds

Compound NameActivity TypePathogen TargetedReference
Heterocyclic Urea CompoundAntibacterialStaphylococcus aureus
4-Methoxyphenyl DerivativeAntimicrobialEscherichia coli
Thiazole DerivativeAntifungalCandida albicans

2. Anticancer Activity

The anticancer potential of compounds similar to 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid has been explored in various studies. For example, the cytotoxic effects of thiazole derivatives on cancer cell lines have been documented. These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluating the effects of thiazole derivatives on Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA) demonstrated significant cytotoxicity at varying concentrations. The results indicated that derivatives with methoxy groups showed enhanced activity compared to their counterparts without such modifications .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole-containing compounds have also been investigated. Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Compounds similar to 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. A study on similar compounds indicated that they undergo rapid absorption and metabolism, with significant distribution to target organs .

Table 2: Pharmacokinetic Parameters

ParameterValueReference
Maximum Concentration2.6 ± 0.4 nmol/mL
Time to Peak Concentration15 minutes
Organ DistributionKidneys > Liver > Heart

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